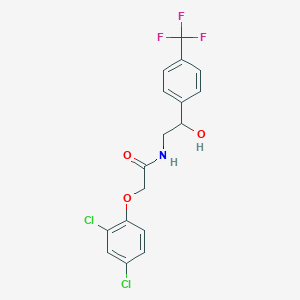

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications

Environmental Behavior and Degradation

Studies on chlorophenols and related compounds, including chlorinated phenoxy acids, reveal their persistence and transformation in the environment. Chlorophenols, for example, are significant precursors to dioxins in chemical and thermal processes, such as municipal solid waste incineration (MSWI), displaying a correlation with dioxin formation (Peng et al., 2016). Similarly, the widespread use of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, in agriculture raises concerns due to its environmental persistence and potential toxic effects on non-target organisms, necessitating a focus on its biodegradation and the role of microorganisms in mitigating its impact (Magnoli et al., 2020).

Microbial Biodegradation

The microbial biodegradation of chlorophenoxy compounds, including 2,4-D, is a crucial area of research for understanding the natural attenuation of these pollutants. Microorganisms in soil and water environments can metabolize these compounds, leading to their transformation and breakdown. This biodegradation process is essential for the remediation of contaminated sites and for preventing the accumulation of toxic substances in the ecosystem. Research into the specific pathways and microbial species involved offers insights into enhancing bioremediation strategies and the natural resilience of environmental systems to chemical pollutants.

Impact on Aquatic and Soil Environments

The presence and fate of parabens, which share structural similarities with chlorophenoxy compounds, in aquatic environments underscore the broader concern of organic pollutants in water bodies. Studies highlight the ubiquity of these compounds in surface waters and sediments, driven by continuous introduction from consumer products and insufficient removal in wastewater treatment processes (Haman et al., 2015). Similarly, the sorption of phenoxy herbicides like 2,4-D to soil and organic matter is a critical factor determining their mobility, availability, and persistence in terrestrial environments, influencing their ecological and human health risks (Werner et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, and implications for fields like medicine, materials science, or environmental science.

Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information might not be available. If you have a specific question about a particular aspect of this compound, feel free to ask!

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3NO3/c18-12-5-6-15(13(19)7-12)26-9-16(25)23-8-14(24)10-1-3-11(4-2-10)17(20,21)22/h1-7,14,24H,8-9H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKOVFLDHSCORN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)